AOZ-HN-d4 AOZ-HN-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210921
InChI:
SMILES:
Molecular Formula: C₁₄H₈D₄N₂O₃
Molecular Weight: 260.28

AOZ-HN-d4

CAS No.:

Cat. No.: VC0210921

Molecular Formula: C₁₄H₈D₄N₂O₃

Molecular Weight: 260.28

* For research use only. Not for human or veterinary use.

AOZ-HN-d4 -

Specification

Molecular Formula C₁₄H₈D₄N₂O₃
Molecular Weight 260.28

Introduction

Chemical Properties and Structure

Molecular Structure and Composition

AOZ-HN-d4 has the molecular formula C₁₄H₈D₄N₂O₃, with a molecular weight of approximately 260.28 g/mol. The compound features a core structure derived from the parent compound AOZ-HN, but with four hydrogen atoms replaced by deuterium isotopes. This deuterium labeling is strategically positioned to maintain the chemical behavior of the original compound while providing distinct mass spectrometric properties . The structure contains functional groups including amino and hydroxyl moieties, which contribute to its chemical reactivity and spectroscopic characteristics.

The presence of deuterium atoms in AOZ-HN-d4 creates an isotopic signature that is easily distinguishable from the non-deuterated AOZ-HN in mass spectrometry, making it an ideal internal standard. When analyzed using nuclear magnetic resonance (NMR) spectroscopy, the deuterium atoms produce characteristic signals that are shifted compared to hydrogen atoms, further facilitating its identification and quantification in analytical procedures.

Physical Characteristics

Synthesis Methods for AOZ-HN-d4

Isotopic Labeling Techniques

The synthesis of AOZ-HN-d4 primarily involves isotopic labeling techniques where specific hydrogen atoms in precursor compounds are replaced with deuterium. This process typically starts with deuterated precursors or introduces deuterium through controlled exchange reactions. The synthetic pathway must ensure high isotopic purity and yield to produce a compound suitable for analytical standards.

Several approaches may be employed for the synthesis of AOZ-HN-d4, including:

  • Direct deuteration of AOZ-HN using deuterium exchange catalysts

  • Synthesis from deuterated building blocks

  • Chemical modification of deuterated precursors

The choice of method depends on the desired isotopic purity and the specific positions where deuterium incorporation is required. Quality control during the synthesis process is critical to ensure consistent deuterium incorporation and minimal presence of non-deuterated or partially deuterated analogs.

Purification and Characterization

Following synthesis, AOZ-HN-d4 undergoes rigorous purification procedures to remove synthetic by-products and ensure high chemical and isotopic purity. Characterization typically involves multiple analytical techniques, including high-resolution mass spectrometry, NMR spectroscopy, and elemental analysis to confirm the molecular structure and deuterium positioning. These quality control measures are essential to validate the compound's suitability as an analytical standard.

Applications in Analytical Chemistry

Internal Standard for Mass Spectrometry

AOZ-HN-d4 finds its primary application as an internal standard in LC-MS/MS methods for the detection and quantification of nitrofuran metabolites. The stock mixture of internal standards often includes AOZ-d4 alongside other isotopically labeled standards such as AMOZ-d5, AHD-13C3, and SEM-13C15N2 . This application is particularly important in food safety analysis, where nitrofuran antibiotics and their metabolites need to be monitored due to their potential health risks.

The use of deuterated internal standards like AOZ-HN-d4 offers several advantages:

  • Compensation for matrix effects and variations in extraction efficiency

  • Improved quantification accuracy through isotope dilution techniques

  • Enhanced method robustness and reliability

  • Lower detection and quantification limits

These benefits make AOZ-HN-d4 an essential component in validated analytical methods for regulatory testing and research applications.

Metabolite Detection in Food and Environmental Samples

The analytical workflow typically involves:

  • Sample homogenization and addition of internal standards including AOZ-HN-d4

  • Derivatization with 2-nitrobenzaldehyde (2-NBA) to improve detectability

  • Extraction using liquid-liquid or solid-phase extraction techniques

  • LC-MS/MS analysis with multiple reaction monitoring (MRM)

This approach allows for detection limits as low as 0.1 μg/kg, meeting regulatory requirements for food safety testing .

Research Applications and Studies

Pharmacokinetic Studies

AOZ-HN-d4 has been employed in pharmacokinetic research to track the metabolism and distribution of related compounds in biological systems. The isotopic labeling allows researchers to differentiate between endogenous compounds and administered substances, providing valuable insights into metabolic pathways and drug disposition.

Method Development and Validation

ParameterTypical Conditions
ColumnC18 Luna (150 × 3 mm, 3 μm)
Mobile PhaseAmmonium acetate buffer with methanol or acetonitrile gradient
Derivatization Agent2-Nitrobenzaldehyde (2-NBA)
Detection ModeMRM (Multiple Reaction Monitoring)
Internal StandardAOZ-HN-d4 at 10 μg/L concentration
Sample PreparationDerivatization at 37°C for 16h followed by extraction
Limit of Quantification0.5 μg/kg for AOZ derivatives

These optimized conditions enable the reliable detection and quantification of nitrofuran metabolites in complex matrices .

Comparative Analysis with Related Compounds

Relationship to Nitrofuran Metabolites

AOZ-HN-d4 is closely related to the nitrofuran antibiotic metabolites, particularly 3-amino-2-oxazolidinone (AOZ), which is a metabolite of furazolidone. The parent compound, AOZ-HN, is derived from the reaction between AOZ and 1-Formylnaphthalen-2-ol, while AOZ-HN-d4 is simply the deuterated version of this compound . The structural relationship between these compounds is significant for understanding their analytical behavior and applications.

Structural Comparisons with Other Isotopically Labeled Standards

Table 2 compares AOZ-HN-d4 with other isotopically labeled standards used in nitrofuran metabolite analysis:

CompoundMolecular FormulaIsotopic LabelingApplication
AOZ-HN-d4C₁₄H₈D₄N₂O₃4 deuterium atomsInternal standard for AOZ-HN detection
AMOZ-d5Variable5 deuterium atomsInternal standard for AMOZ detection
AHD-13C3Variable3 carbon-13 atomsInternal standard for AHD detection
SEM-13C15N2VariableCarbon-13 and nitrogen-15Internal standard for SEM detection

This comparison illustrates the diversity of isotopic labeling strategies employed in developing internal standards for nitrofuran metabolite analysis .

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